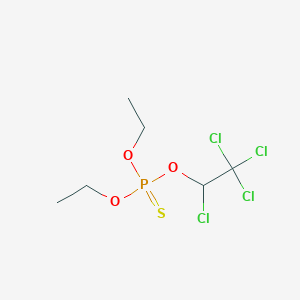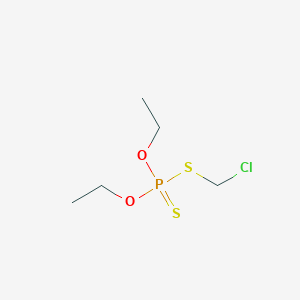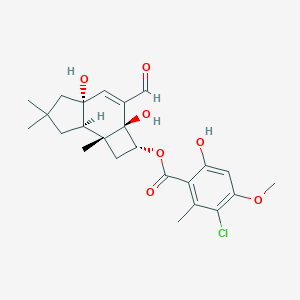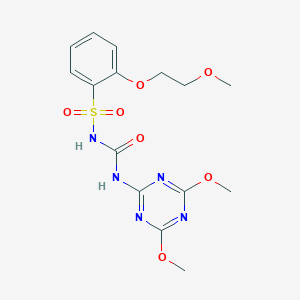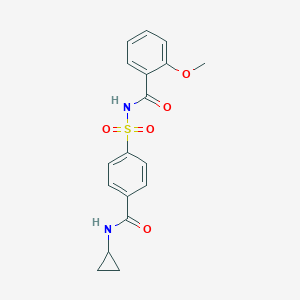
Cyprosulfamide
Übersicht
Beschreibung
Cyprosulfamide is a herbicide safener used with thiencarbazone-methyl . It is not known by any other names . It is often used to provide additional crop safety when using thiencarbazone-methyl and tembotrione . Its ecotoxicity tends to be low . No data relating to its impact on human health is available .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(4-chlorophenyl) aniline dissolved in a mixed solvent of dimethylbenzene and water, with the subsequent addition of alkali .
Molecular Structure Analysis
The molecular formula of this compound is C₁₈H₁₈N₂O₅S . Its canonical SMILES is COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3 .
Chemical Reactions Analysis
This compound has been found to induce ABA synthesis more robustly than salinity stress, allowing the two regulators to converge on certain downstream target genes .
Physical And Chemical Properties Analysis
This compound is a solid substance in the form of a powder . Its molecular mass is 374.41 .
Wissenschaftliche Forschungsanwendungen
Pharmacological and Clinical Uses
Cyclophosphamide (Cy), an analogue of Cyprosulfamide, demonstrates cytotoxic and immunosuppressive activities. It is biologically activated through metabolites, primarily phosphoramide mustard, generated by hepatic microsomal enzymes. Although its exact mode of action at the cellular level is not fully understood, it is widely used in cancer chemotherapy. Additionally, as an immunosuppressive agent, it shows success in nonmalignant diseases where autoimmune phenomena are suspected in pathogenesis, such as in Wegener's granulomatosis. Efforts are ongoing to synthesize analogues of Cy with greater selective cytotoxic and immunosuppressive activity, like Ifosfamide, which shows similar cytotoxic activity with reduced myelosuppression (Ahmed & Hombal, 1984).
Immunopotentiation in Cancer Therapy
Low-dose cyclophosphamide (CY) is reviewed for its use in active specific immunotherapy in advanced melanoma and other metastatic cancers. Various animal models have shown that CY augments delayed-type hypersensitivity responses, increases antibody production, abrogates tolerance, and potentiates antitumor immunity. Its mechanism involves the inhibition of a suppressor function. Human studies on CY's immunopotentiating effect have yielded mixed results. Despite this, there have been beneficial clinical outcomes in historically controlled trials. However, additional randomized, controlled trials are necessary to examine the clinical efficacy of CY immunopotentiation in therapeutic cancer vaccines (Bass & Mastrangelo, 1998).
Potential in Drug Delivery Systems
Cyclodextrins (CDs), related to this compound through their use in pharmaceutical applications, are discussed for their interesting findings and applications in drug delivery, particularly in protein and peptide drug delivery and gene delivery. CDs are highlighted for their role in the design of various novel delivery systems such as liposomes, microspheres, microcapsules, and nanoparticles. Their use as excipients in drug formulation is due to their effects on drug solubility, dissolution, bioavailability, safety, and stability. The review focuses on factors influencing inclusion complex formation, essential for handling these versatile materials, and emphasizes the importance of selecting CDs in drug formulation considering their commercial availability, regulatory status, and patent status (Challa, Ahuja, Ali, & Khar, 2005).
Wirkmechanismus
Target of Action
Cyprosulfamide is primarily used as a herbicide safener . It is often used in conjunction with thiencarbazone-methyl . The primary targets of this compound are the biochemical pathways that are involved in the detoxification of herbicides in crops .
Mode of Action
This compound works by accelerating the herbicide detoxification process . It enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes .
Biochemical Pathways
This compound appears to induce abscisic acid (ABA) synthesis more robustly than salinity stress, allowing the two regulators to converge on certain downstream target genes . This suggests that this compound may be involved in the ABA signaling pathway, which is a hormone-dependent signaling pathway that plants use to adapt to abiotic stress .
Pharmacokinetics
It is known that the balance between metabolic activation and inactivation of similar compounds can be influenced by factors such as autoinduction, dose escalation, drug-drug interactions, and individual differences .
Result of Action
The application of this compound, either alone or in combination with ABA, has been observed to protect plants from salinity stress and induce vigorous growth, including the formation of new tillers and early flowering . This suggests that this compound can enhance the stress tolerance of plants and promote their growth.
Action Environment
The action of this compound is influenced by the environmental conditions in which the crops are grown. For example, it has been found that this compound can protect plants from salinity stress .
Zukünftige Richtungen
Understanding the mechanisms by which safeners like Cyprosulfamide act is significant for the discovery of novel types . Current research supports a model involving cooperation between the this compound and ABA signaling pathways . This could lead to the development of new safeners and improved crop productivity .
Eigenschaften
IUPAC Name |
N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-16-5-3-2-4-15(16)18(22)20-26(23,24)14-10-6-12(7-11-14)17(21)19-13-8-9-13/h2-7,10-11,13H,8-9H2,1H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWUUPVZMNKZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058022 | |
| Record name | Cyprosulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
221667-31-8 | |
| Record name | Cyprosulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221667-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyprosulfamide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221667318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyprosulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPROSULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5J23Y43OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




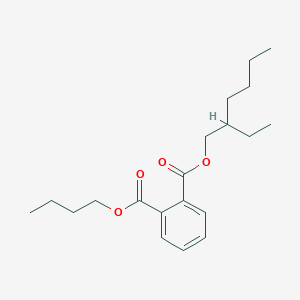
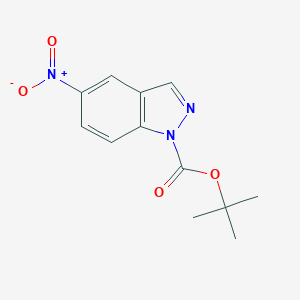
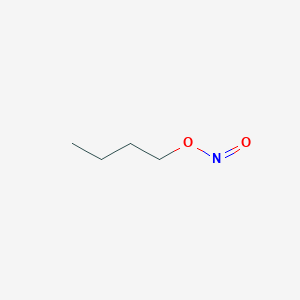
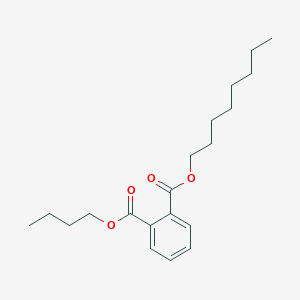


![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)

